molecular formula C20H14N4O4 B11294941 6-(3-methylphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(3-methylphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11294941
M. Wt: 374.3 g/mol
InChI Key: NSRQFIISHVQPOK-UHFFFAOYSA-N
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Description

6-(3-methylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Pyridine Ring Construction: The pyrazole intermediate can then be reacted with a suitable aldehyde or ketone to form the pyridine ring.

    Functional Group Modifications: Introduction of the carboxylic acid group and the nitro and methyl substituents can be done through various organic reactions such as nitration, methylation, and carboxylation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Halogenated derivatives, nitro derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

In biological research, pyrazolopyridines are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive molecules.

Medicine

Medicinal chemistry applications include the development of new drugs for various diseases, such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-(3-methylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methylphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(4-methylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The unique combination of substituents (methyl and nitro groups) on the aromatic rings and the specific positioning of these groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

6-(3-methylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H14N4O4/c1-11-4-2-5-12(8-11)16-10-15(20(25)26)17-18(22-23-19(17)21-16)13-6-3-7-14(9-13)24(27)28/h2-10H,1H3,(H,25,26)(H,21,22,23)

InChI Key

NSRQFIISHVQPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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